Aluminium(3+) lithium(1+)
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Overview
Description
Lithium aluminium hydride is an inorganic compound with the chemical formula LiAlH₄. It is a white or gray crystalline powder that is highly reactive and hygroscopic. Discovered in 1947 by Finholt, Bond, and Schlesinger, lithium aluminium hydride is primarily known for its powerful reducing properties, making it a valuable reagent in organic synthesis .
Preparation Methods
Lithium aluminium hydride is typically synthesized through the reaction between lithium hydride and aluminum chloride in diethyl ether. The reaction can be represented as follows: [ 4LiH + AlCl_3 \rightarrow LiAlH_4 + 3LiCl ] This method is complex due to the potential evolution of hydrogen gas at room temperature .
On an industrial scale, lithium aluminium hydride is produced from sodium aluminium hydride, which is prepared by reacting sodium, aluminum, and hydrogen at high temperature and pressure. The sodium aluminium hydride is then converted to lithium aluminium hydride using a salt metathesis reaction with lithium chloride .
Chemical Reactions Analysis
Lithium aluminium hydride is a strong reducing agent and undergoes various types of reactions, primarily reduction reactions. It is more potent than sodium borohydride due to the weaker Al-H bonds compared to B-H bonds .
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Reduction of Carbonyl Compounds: : Lithium aluminium hydride reduces aldehydes, ketones, carboxylic acids, and esters to their corresponding alcohols. [ RCHO + LiAlH_4 \rightarrow RCH_2OH ] [ RCOOH + LiAlH_4 \rightarrow RCH_2OH ]
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Reduction of Nitro Compounds and Amides: : It reduces nitro compounds and amides to amines. [ RNO_2 + LiAlH_4 \rightarrow RNH_2 ] [ RCONH_2 + LiAlH_4 \rightarrow RCH_2NH_2 ]
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Reduction of Epoxides and Alkyl Halides: : Lithium aluminium hydride can also open epoxides to form alcohols and reduce alkyl halides to alkanes .
Scientific Research Applications
Lithium aluminium hydride is widely used in organic synthesis due to its strong reducing properties. It is an important reagent in the production of pharmaceuticals and agrochemicals. Additionally, it is used in the reduction of functional groups in polymers and in the preparation of certain metal hydride compounds .
In the field of materials science, lithium aluminium hydride is used in the preparation of hydrogen storage materials. It is also employed in the synthesis of complex metal hydrides and in the production of thermoplastic polyester polyamides from oleic acid .
Mechanism of Action
The mechanism of action of lithium aluminium hydride involves the donation of hydride ions (H⁻) to electrophilic centers in the substrate. The hydride ions are transferred from the aluminium-hydrogen bonds to the carbonyl carbon or other electrophilic atoms in the substrate, resulting in the reduction of the substrate .
For example, in the reduction of a carboxylic acid, the reaction proceeds in two stages: first, the carboxylic acid is reduced to an aldehyde, and then the aldehyde is further reduced to a primary alcohol .
Comparison with Similar Compounds
Lithium aluminium hydride is often compared with sodium borohydride (NaBH₄), another commonly used reducing agent. While both compounds are capable of reducing aldehydes and ketones to alcohols, lithium aluminium hydride is a stronger reducing agent and can reduce a wider range of functional groups, including carboxylic acids, esters, and amides .
Similar Compounds
- Sodium borohydride (NaBH₄)
- Diisobutylaluminium hydride (DIBAL-H)
- Lithium triethylborohydride (Super-Hydride)
Lithium aluminium hydride is unique in its ability to reduce a broader spectrum of functional groups and its higher reactivity compared to sodium borohydride .
Properties
Molecular Formula |
AlLi+4 |
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Molecular Weight |
33.9 g/mol |
IUPAC Name |
aluminum;lithium |
InChI |
InChI=1S/Al.Li/q+3;+1 |
InChI Key |
YHQZISHKWNGTMI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[Al+3] |
Origin of Product |
United States |
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